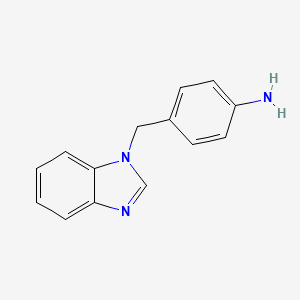

4-(1H-1,3-benzodiazol-1-ylmethyl)aniline

Description

BenchChem offers high-quality 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(benzimidazol-1-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONUWTMEUPNZCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1H-1,3-Benzodiazol-1-ylmethyl)aniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, analytical characterization, potential applications, and safety considerations. A critical distinction will be made between this compound and its common isomer, 4-(1H-1,3-benzodiazol-2-yl)aniline, to ensure clarity and precision in research applications.

Section 1: Chemical Identity and Physicochemical Properties

The nomenclature of benzimidazole derivatives can lead to confusion. The topic of this guide is 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline , where the aniline moiety is connected to the N1 position of the benzimidazole ring via a methylene bridge. This is structurally distinct from its isomer, 4-(1H-1,3-benzodiazol-2-yl)aniline , where the aniline ring is directly attached to the C2 position of the benzimidazole core.

Core Identifiers

Below is a summary of the key identifiers for 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline.

| Identifier | Value | Source |

| CAS Number | 142335-67-9 | [1] |

| IUPAC Name | 4-((1H-Benzo[d]imidazol-1-yl)methyl)aniline | [1] |

| Synonym | 4-(1H-benzimidazol-1-ylmethyl)phenylamine | [1] |

| Molecular Formula | C₁₄H₁₃N₃ | [1] |

| Molecular Weight | 223.28 g/mol | |

| InChI Key | NONUWTMEUPNZCI-UHFFFAOYSA-N | [1] |

For the purpose of differentiation, the primary identifiers for the isomeric 4-(1H-1,3-benzodiazol-2-yl)aniline are provided in the table below.

| Identifier | Value | Source |

| CAS Number | 2963-77-1 | [2][3][4] |

| IUPAC Name | 4-(1H-Benzimidazol-2-yl)aniline | [5] |

| Synonym | 2-(4-Aminophenyl)benzimidazole | [2][3][4] |

| Molecular Formula | C₁₃H₁₁N₃ | [2][4][5] |

| Molecular Weight | 209.25 g/mol | [2][4] |

| InChI Key | VQFBXSRZSUJGOF-UHFFFAOYSA-N | [5] |

Physicochemical Properties

Detailed experimental data for 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline is not extensively published. The following table includes available data and predicted values.

| Property | Value | Notes |

| Physical Form | Solid | [1] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported | Likely soluble in organic solvents like DMSO, DMF, and alcohols. |

| pKa | Not reported | The aniline amine is expected to be basic, while the benzimidazole N-H is weakly acidic. |

| LogP | 2.58 (Predicted) |

Section 2: Synthesis and Mechanistic Insights

The synthesis of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline is typically achieved through the N-alkylation of benzimidazole with a suitable p-substituted benzyl halide. A common and effective method involves the reaction of benzimidazole with 4-nitrobenzyl chloride, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(4-Nitrobenzyl)-1H-benzimidazole

-

To a solution of benzimidazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the benzimidazole N-H.

-

Add 1-chloro-4-nitrobenzene (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry under a vacuum. The crude product can be purified by recrystallization from ethanol.

Step 2: Reduction of the Nitro Group to Synthesize 4-(1H-1,3-Benzodiazol-1-ylmethyl)aniline

-

Dissolve the 1-(4-nitrobenzyl)-1H-benzimidazole (1.0 eq) from Step 1 in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common and effective choice is tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like ammonium formate or a hydrogen gas balloon can be employed.

-

If using SnCl₂, heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture and neutralize it with a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is basic.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

-

The crude product can be purified by column chromatography on silica gel.

Mechanistic Rationale

The choice of a polar aprotic solvent in Step 1 facilitates the Sₙ2 reaction by solvating the cation of the base without strongly solvating the benzimidazolide anion, thus maintaining its nucleophilicity. Potassium carbonate is a mild and safe base suitable for this reaction. The subsequent reduction of the nitro group is a standard transformation in organic synthesis. Tin(II) chloride is a classical and reliable method, while catalytic hydrogenation is a cleaner alternative that often provides high yields.

Section 3: Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline is crucial. The following are the expected spectroscopic data.

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons of both the benzimidazole and aniline rings. A key feature will be a singlet corresponding to the methylene bridge (-CH₂-) protons, typically in the range of 5.0-5.5 ppm. The protons of the aniline amino group (-NH₂) will appear as a broad singlet.

-

¹³C NMR: The spectrum will display the expected number of signals for the 14 carbon atoms. The methylene bridge carbon will have a characteristic signal around 45-50 ppm.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (223.28 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the aniline amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and C=N and C=C stretching vibrations of the heterocyclic and aromatic systems.

Section 4: Applications in Research and Drug Discovery

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] Its derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[6][7][8]

The aniline moiety also provides a versatile handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[9] 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline can serve as a key building block in the development of novel therapeutic agents.[10] For instance, the aniline nitrogen can be acylated, alkylated, or used in condensation reactions to introduce new functionalities.

Section 5: Handling, Storage, and Safety

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid inhalation of dust and contact with skin and eyes.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Toxicity: The toxicological properties have not been fully investigated.[11] Anilines as a class can be toxic if swallowed, inhaled, or absorbed through the skin. Benzimidazole derivatives may cause skin and eye irritation.[11]

Always consult the available safety data for structurally similar compounds and handle with care.

References

- Khattab, M., Galal, S. A., Ragab, F. A. F., & El Diwani, H. I. (2012). Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline.

-

PureSynth. (n.d.). 4-(1H-Benzimidazol-2-Yl)Aniline 98.0%(HPLC). Retrieved from [Link]

- Khattab, M., & Ragab, F. Y. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.

-

Pharmaffiliates. (n.d.). 4-(1H-Benzo[d]imidazol-2-yl)aniline. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-((1H-Benzo[d]imidazol-1-yl)methyl)aniline. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

- Ali, I., et al. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)

- Weinhardt, K. K., et al. (1989). Substituted 2-[(2-benzimidazolylsulfinyl)

- Bendre, R. S. (n.d.). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. ARC Journal of Pharmaceutical Sciences.

-

ResearchGate. (n.d.). Synthesis of Aniline Substituted Benzimidazole Derivatives. Retrieved from [Link]

- Sigma-Aldrich. (2024).

- Luo, Q., et al. (2017).

- Santa Cruz Biotechnology. (n.d.).

-

PubChem. (n.d.). 4-(1H-imidazol-1-yl)aniline. Retrieved from [Link]

- Abdel-Maksoud, M. S., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.

-

PubChem. (n.d.). 4-(1H-1,3-benzodiazol-2-yl)aniline. Retrieved from [Link]

-

PubMed. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Retrieved from [Link]

- Fisher Scientific. (2011).

-

PubMed. (n.d.). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Retrieved from [Link]

- CDH Fine Chemical. (n.d.).

- Oxford Lab Fine Chem LLP. (n.d.).

-

PrepChem.com. (n.d.). Synthesis of 4-methyl-1H-benzimidazole. Retrieved from [Link]

- Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances.

-

ResearchGate. (n.d.). N-[(1H-benzimidazole-2-yl) methyl] aniline derivatives Condensation of.... Retrieved from [Link]

Sources

- 1. 4-((1H-Benzo[d]imidazol-1-yl)methyl)aniline | 142335-67-9 [sigmaaldrich.cn]

- 2. pure-synth.com [pure-synth.com]

- 3. 4-(1H-Benzimidazol-2-yl)aniline | 2963-77-1 | TCI AMERICA [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-(1H-1,3-benzodiazol-2-yl)aniline | C13H11N3 | CID 345677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery [pubmed.ncbi.nlm.nih.gov]

- 7. (PDF) Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline [academia.edu]

- 8. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Application Note: Synthesis of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline

Executive Summary

This application note details the optimized synthesis of 4-(1H-benzimidazol-1-ylmethyl)aniline (CAS: 142335-67-9), a critical pharmacophore in the development of kinase inhibitors, antihistamines, and anti-HCV agents.

The protocol employs a robust, two-stage convergent synthesis:

-

Regioselective N-Alkylation: Coupling 1H-benzimidazole with 4-nitrobenzyl bromide using mild base catalysis (

) in acetonitrile. -

Chemoselective Nitro Reduction: Catalytic hydrogenation (

, Pd/C) to yield the target aniline with high atom economy and minimal byproduct formation.

This guide prioritizes scalability and purity, offering self-validating checkpoints to ensure the integrity of the benzimidazole scaffold.

Retrosynthetic Strategy & Pathway

The synthesis is designed to minimize side reactions such as over-alkylation or benzimidazole ring opening. We utilize a "Nitro-Precursor" strategy, where the nitrogen functionality is introduced in a masked (oxidized) state and reduced only after the scaffold is assembled.

Reaction Pathway Diagram

Caption: Two-step convergent synthesis pathway from benzimidazole precursors to the target aniline.

Stage 1: Scaffold Assembly (N-Alkylation)

Objective: Synthesize 1-(4-nitrobenzyl)-1H-benzimidazole.

Mechanistic Rationale

-

Base Selection (

vs. NaH): While Sodium Hydride (NaH) is often used for N-alkylation, it requires anhydrous DMF and rigorous moisture control. We utilize Potassium Carbonate ( -

Regioselectivity: In unsubstituted benzimidazole, the N1 and N3 positions are tautomerically equivalent. Alkylation fixes the bond, yielding a single N1-substituted product.

Reagent Table

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 1H-Benzimidazole | 118.14 | 1.0 | Nucleophile |

| 4-Nitrobenzyl bromide | 216.03 | 1.1 | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 | Base |

| Acetonitrile (MeCN) | - | Solvent | Medium (0.2 M) |

Protocol

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[3]

-

Dissolution: Dissolve 1H-benzimidazole (1.0 equiv) in anhydrous Acetonitrile (10 mL per gram of substrate).

-

Activation: Add anhydrous

(2.0 equiv). Stir at room temperature for 30 minutes to facilitate deprotonation. -

Addition: Add 4-Nitrobenzyl bromide (1.1 equiv) portion-wise. Caution: Benzyl halides are lachrymators.

-

Reaction: Heat the mixture to reflux (

C) for 4–6 hours. -

Validation (TLC): Check TLC (Mobile Phase: 5% MeOH in DCM). The starting benzimidazole (

) should disappear, replaced by a higher running spot ( -

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0

5% MeOH in DCM) if necessary.

Stage 2: Functionalization (Nitro Reduction)

Objective: Reduce the nitro group to an amine without hydrogenating the benzimidazole ring.

Mechanistic Rationale

-

Method A (Catalytic Hydrogenation): The "Gold Standard" for pharmaceutical intermediates. Pd/C is highly chemoselective for the nitro group under mild conditions, leaving the benzimidazole aromatic system intact [2].

-

Method B (Iron Reduction): A robust backup if hydrogenation equipment is unavailable. It utilizes Fe powder in acetic acid.

Protocol: Method A (Catalytic Hydrogenation - Preferred)

| Reagent | Role | Conditions |

| Intermediate (Stage 1) | Substrate | 0.1 M in MeOH |

| 10% Pd/C | Catalyst | 10 wt% loading |

| Hydrogen ( | Reductant | Balloon pressure (1 atm) |

-

Preparation: Dissolve the nitro-intermediate in Methanol (MeOH).

-

Catalyst Addition: Under an inert Argon atmosphere, carefully add 10% Pd/C (10% by weight of the substrate). Safety: Pd/C can ignite methanol vapors if dry; keep wet or under inert gas.

-

Hydrogenation: Purge the vessel with

gas (balloon or Parr shaker at 30 psi). Stir vigorously at Room Temperature for 2–4 hours. -

Validation: Monitor by TLC. The nitro compound (yellowish spot) will convert to a highly polar, UV-active amine (often stains blue/purple with Ninhydrin).

-

Workup:

-

Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out completely to prevent fire hazards.

-

Wash the pad with MeOH.

-

Concentrate the filtrate to yield the crude aniline.

-

Protocol: Method B (Iron/Acetic Acid - Alternative)

-

Suspend the nitro-intermediate (1.0 equiv) in Ethanol/Water (3:1).

-

Add Iron powder (5.0 equiv) and Ammonium Chloride (0.5 equiv).

-

Heat to reflux and add drops of Acetic Acid. Stir for 2 hours.

-

Filter hot through Celite. Basify filtrate with

and extract with Ethyl Acetate.

Experimental Workflow & QC Logic

The following diagram illustrates the operational flow, including critical "Stop/Go" decision points based on analytical feedback.

Caption: Operational workflow with integrated Quality Control (QC) checkpoints.

Analytical Characterization

To validate the identity of 4-(1H-benzimidazol-1-ylmethyl)aniline , ensure the following NMR signals are present (Solvent:

-

Benzimidazole C2-H: Singlet around

8.2–8.4 ppm (Characteristic of the imidazole ring). -

Methylene Bridge (

): Singlet around -

Aniline Protons:

-

Aromatic AA'BB' system: Two doublets around

6.5 ppm (ortho to -

Amine (

): Broad singlet around

-

-

Benzimidazole Aromatic: Multiplets around

7.2–7.8 ppm.

Safety & Handling

-

4-Nitrobenzyl Bromide: Potent lachrymator and skin irritant. Handle only in a functioning fume hood. Neutralize glassware with dilute NaOH before cleaning.

-

Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated container for heavy metal waste.

-

Hydrogen Gas: Extremely flammable. Ensure all ground glass joints are greased and the apparatus is grounded to prevent static discharge.

References

-

BenchChem. (2025).[2] Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Retrieved from

-

Organic Chemistry Portal. (2005). Reduction of Nitro Compounds to Amines. Retrieved from

-

PubChem. (2025). Compound Summary: 4-(1H-benzimidazol-1-ylmethyl)aniline (CAS 142335-67-9). Retrieved from

-

Khattab, M., et al. (2012).[5][6][7] Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives. International Journal of Research in Pharmacy and Chemistry. Retrieved from

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 5. (PDF) Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline [academia.edu]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

step-by-step protocol for synthesizing benzimidazole aniline intermediates

Topic: Step-by-Step Protocol for Synthesizing Benzimidazole Aniline Intermediates

For: Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to the Synthesis of Benzimidazole Aniline Intermediates: From Foundational Principles to Practical Execution

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][2][3][4] The synthesis of benzimidazole aniline intermediates is a critical step in the development of these pharmaceuticals. This guide provides a detailed, step-by-step protocol for the synthesis of these valuable intermediates, grounded in scientific principles and practical laboratory experience.

Strategic Approaches to Benzimidazole Aniline Synthesis: A Comparative Overview

The synthesis of benzimidazole derivatives has evolved significantly over the years, with several methods being developed to improve efficiency, yield, and substrate scope.[2][5] Understanding the foundational chemistry behind these methods is crucial for selecting the appropriate synthetic route for a given target molecule.

Classical Condensation Methods

Two of the most established methods for benzimidazole synthesis are the Phillips-Ladenburg and Weidenhagen reactions.[6][7]

-

Phillips-Ladenburg Condensation: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, typically at high temperatures.[6][8][9] The reaction proceeds through the formation of an amide intermediate, which then undergoes cyclization and dehydration to form the benzimidazole ring. While robust and widely applicable, this method often requires harsh reaction conditions.[7][9]

-

Weidenhagen Reaction: This approach utilizes the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.[6][10][11] The reaction first forms a benzimidazoline intermediate, which is then oxidized to the corresponding benzimidazole.[7] This method is particularly useful for the synthesis of 2-substituted benzimidazoles.[11]

Modern Catalytic Methods

More recent advancements in organic synthesis have led to the development of milder and more efficient catalytic methods for benzimidazole formation.

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide and an amine.[12][13] It can be adapted for the synthesis of benzimidazole aniline intermediates, offering high yields and excellent functional group tolerance under relatively mild conditions.[14][15]

The choice of synthetic strategy will depend on several factors, including the desired substitution pattern on the benzimidazole and aniline rings, the availability of starting materials, and the scale of the reaction. For the purpose of this detailed protocol, we will focus on a modified Phillips-Ladenburg approach, which is a common and reliable method for the synthesis of a variety of benzimidazole aniline intermediates.

In-Depth Protocol: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)aniline

This protocol details the synthesis of 2-(1H-benzo[d]imidazol-2-yl)aniline, a versatile intermediate in drug discovery. The procedure involves the condensation of o-phenylenediamine with 2-aminobenzoic acid.

Safety First: Essential Precautions

Before commencing any experimental work, it is crucial to review the Material Safety Data Sheets (MSDS) for all reagents.

-

o-Phenylenediamine: This compound is toxic and a suspected carcinogen.[16][17] It can cause skin and eye irritation.[18] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[18][19][20] Avoid inhalation of dust and contact with skin and eyes.[19]

-

Polyphosphoric Acid (PPA): PPA is a corrosive dehydrating agent. Handle with care, avoiding contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| o-Phenylenediamine | 99% | Sigma-Aldrich |

| 2-Aminobenzoic acid | 99% | Alfa Aesar |

| Polyphosphoric acid | 115% | Acros Organics |

| Sodium bicarbonate | ACS Grade | Fisher Scientific |

| Ethyl acetate | HPLC Grade | VWR |

| Hexane | HPLC Grade | VWR |

| Anhydrous sodium sulfate | ACS Grade | EMD Millipore |

Step-by-Step Experimental Procedure

Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add o-phenylenediamine (10.8 g, 0.1 mol) and 2-aminobenzoic acid (13.7 g, 0.1 mol).

-

Under a gentle stream of nitrogen, carefully add polyphosphoric acid (100 g) to the flask. The addition of PPA is exothermic, so it should be done slowly to control the temperature rise.

Reaction Execution:

-

Once the addition is complete, begin stirring the mixture and heat it to 150-160 °C using a heating mantle.

-

Maintain the reaction at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80-90 °C.

-

Carefully and slowly pour the warm reaction mixture onto crushed ice (approximately 500 g) in a large beaker with vigorous stirring. This will hydrolyze the polyphosphoric acid and precipitate the crude product.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate carbon dioxide gas.

-

Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold water (3 x 100 mL) to remove any inorganic salts.

Purification:

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.[21][22]

-

For column chromatography, slurry the crude product onto a small amount of silica gel and load it onto a column packed with silica gel in hexane. Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions containing the pure product (as determined by TLC) and combine them.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the pure 2-(1H-benzo[d]imidazol-2-yl)aniline as a solid.

-

Dry the final product under vacuum at 50 °C for 12 hours.

Characterization

The identity and purity of the synthesized 2-(1H-benzo[d]imidazol-2-yl)aniline should be confirmed by various spectroscopic methods.

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum should show characteristic peaks for the aromatic protons of both the benzimidazole and aniline rings, as well as the N-H protons.

-

IR (KBr): The infrared spectrum will exhibit characteristic absorption bands for N-H stretching, C=N stretching of the imidazole ring, and aromatic C-H stretching.[23]

-

Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

Causality and Field-Proven Insights

-

Choice of Dehydrating Agent: Polyphosphoric acid serves as both a solvent and a dehydrating agent, driving the cyclization reaction to completion. Its high viscosity ensures good mixing of the reactants at elevated temperatures.

-

Reaction Temperature: The temperature range of 150-160 °C is critical. Lower temperatures will result in a sluggish reaction, while higher temperatures may lead to the formation of undesired side products through decomposition.

-

Work-up Procedure: Pouring the reaction mixture onto ice is a crucial step to quench the reaction and facilitate the precipitation of the product. The slow and careful neutralization with sodium bicarbonate is essential to avoid excessive foaming and loss of product.

-

Purification Strategy: While recrystallization is a simpler purification method, column chromatography provides a higher degree of purity, which is often required for subsequent steps in a drug development program.[24]

Visualization of the Synthetic Pathway

Caption: Workflow for the synthesis of 2-(1H-benzo[d]imidazol-2-yl)aniline.

References

- Recent achievements in the synthesis of benzimidazole deriv

- Singh, H., Kumar, R., Tiwari, P., & Singh, A. (2022). Recent Advances in Synthetic Strategies of Benzimidazole and its Analogs: A Review. Current Organic Chemistry, 26(19), 1767-1778.

- Recent Advances in Synthetic Strategies of Benzimidazole and its Analogs: A Review. Bentham Science.

- Phenylenediamine Safety Inform

- o-PHENYLENEDIAMINE HAZARD SUMMARY. New Jersey Department of Health.

- Recent achievements in the synthesis of benzimidazole deriv

- Current Achievements of Benzimidazole: A Review. Preprints.org.

- ICSC 1441 - o-PHENYLENEDIAMINE.

- o-PHENYLENEDIAMINE FOR SYNTHESIS MSDS. Loba Chemie.

- MATERIAL SAFETY DATA SHEET - Ortho-PHENYLENEDIAMINE 98%. Fisher Scientific.

- Synthesis And Characterization Of Novel Deriv

- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform

- Review On Synthesis Of Benzimidazole

- Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: a literature review. Journal of Saudi Chemical Society, 21(2), 229-237.

- Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.ws.

- Mamedov, V. A. (2016). Recent advances in the synthesis of benzimidazol (on) es via rearrangements of quinoxalin (on) es. RSC advances, 6(47), 42132-42172.

- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv

- Optimization of the reaction conditions for the Buchwald-Hartwig...

- RESEARCH ON BENZIMIDAZOLE DERIV

- Buchwald–Hartwig amin

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Tiwari, A., Singh, A., & Tiwari, V. (2011). Synthesis of Aniline Substituted Benzimidazole Derivatives. Asian Journal of Chemistry, 23(6), 2823-2824.

- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.

- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.

Sources

- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 8. colab.ws [colab.ws]

- 9. researchgate.net [researchgate.net]

- 10. ijariie.com [ijariie.com]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ICSC 1441 - o-PHENYLENEDIAMINE [chemicalsafety.ilo.org]

- 17. lobachemie.com [lobachemie.com]

- 18. nj.gov [nj.gov]

- 19. research.uga.edu [research.uga.edu]

- 20. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 21. ijcrt.org [ijcrt.org]

- 22. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. apps.dtic.mil [apps.dtic.mil]

Application Note: High-Purity Synthesis of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline

This application note details the high-purity synthesis of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline (also known as 1-(4-aminobenzyl)benzimidazole ).

) followed by Chemoselective Nitro Reduction.Executive Summary & Retrosynthetic Analysis

This protocol targets the synthesis of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline , a pharmacophore critical in the development of kinase inhibitors and antifungal agents.

Structural Distinction: Unlike the common 2-substituted benzimidazoles, this molecule features a methylene bridge connecting the N1-position of the benzimidazole ring to the 4-position of the aniline.

Synthetic Strategy: The synthesis is executed in two linear steps:

-

Regioselective

-Alkylation: Reaction of -

Chemoselective Reduction: Conversion of the nitro group to the primary amine using an Iron/Ammonium Chloride system (Bechamp reduction variant), which avoids the safety hazards of high-pressure hydrogenation while preventing over-reduction of the benzimidazole core.

Reaction Scheme (Graphviz Visualization)

Caption: Two-step synthetic pathway: N-alkylation followed by nitro reduction.

Reagents & Materials

Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Grade |

|---|---|---|---|---|

| Step 1: Alkylation | ||||

| 1H-Benzimidazole | 118.14 | 1.0 | Starting Material | >98% |

| 4-Nitrobenzyl bromide | 216.03 | 1.1 | Electrophile | >97% |

| Potassium Carbonate (

Experimental Protocols

Step 1: Synthesis of 1-(4-nitrobenzyl)-1H-benzimidazole

Objective: To attach the benzyl linker to the N1 nitrogen via

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[1]

-

Solvation: Dissolve 1H-benzimidazole (2.36 g, 20.0 mmol) in Acetonitrile (60 mL) .

-

Deprotonation: Add Potassium Carbonate (5.53 g, 40.0 mmol) . Stir at Room Temperature (RT) for 15 minutes.

-

Note: The solution may become cloudy as the base does not fully dissolve.

-

-

Addition: Add 4-Nitrobenzyl bromide (4.75 g, 22.0 mmol) in a single portion.

-

Reaction: Heat the mixture to reflux (80–82 °C) for 4–6 hours.

-

Monitoring: Check TLC (Mobile Phase: 5% MeOH in DCM). The starting benzimidazole (

) should disappear, replaced by a higher running spot (

-

-

Workup:

-

Cool to RT. Filter off the inorganic salts (

, excess -

Evaporate the filtrate under reduced pressure to obtain a crude solid.

-

Resuspend the solid in water (50 mL) and extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from hot Ethanol.

-

Expected Yield: 85–90%

-

Appearance: Pale yellow solid.

-

Step 2: Reduction to 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline

Objective: Selective reduction of the nitro group to an amine without affecting the benzimidazole ring.

-

Setup: Equip a 250 mL RBF with a mechanical stirrer (preferred over magnetic due to iron clumping) and reflux condenser.

-

Solvation: Suspend the Intermediate (1-(4-nitrobenzyl)benzimidazole, 2.53 g, 10.0 mmol) in Ethanol (40 mL) and Water (10 mL) .

-

Activation: Add Ammonium Chloride (0.27 g, 5.0 mmol) and Iron Powder (2.80 g, 50.0 mmol) .

-

Reaction: Heat to reflux (80 °C) with vigorous stirring for 2–3 hours.

-

Visual Cue: The reaction mixture will turn from yellow (nitro) to dark brown/black (iron oxides).

-

Monitoring: TLC (10% MeOH in DCM) should show a new polar spot (amine) with significant fluorescence quenching.

-

-

Workup:

-

Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot Ethanol (20 mL).

-

Concentration: Evaporate the ethanol from the filtrate.

-

Basification: The residue will be slightly acidic. Add Saturated

(30 mL) to adjust pH to ~8–9. -

Extraction: Extract with DCM (

mL).

-

-

Purification:

-

The product is often pure enough for use. If necessary, purify via flash chromatography (DCM:MeOH:NH4OH, 95:4:1).

-

Expected Yield: 75–85%

-

Appearance: Off-white to beige powder.

-

Characterization & Quality Control

| Technique | Expected Signal / Criteria |

| 1H NMR (DMSO-d6) | Linker: |

| Mass Spec (ESI+) | |

| Melting Point | 138–142 °C |

| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in Water. |

Troubleshooting & Critical Parameters

-

Regioselectivity (Step 1): In unsubstituted benzimidazole, the N1 and N3 positions are tautomerically equivalent. However, once alkylated, no tautomerism occurs. Regioisomers are not an issue here unless the benzimidazole starting material has a substituent on the benzene ring (e.g., 5-methylbenzimidazole).

-

Incomplete Reduction (Step 2): If the reaction stalls, add 1-2 mL of Acetic Acid to activate the Iron surface further, though this requires a more rigorous basic workup.

-

Iron Removal: Iron residues can chelate the product. Ensure the Celite filtration is performed while the solution is hot to prevent product precipitation into the iron waste.

References

-

N-Alkylation Protocol: Synthesis of 1-substituted benzimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1999. [Link]

-

Nitro Reduction Methodology: Selective reduction of nitro compounds using Iron/Ammonium Chloride.[2] Synthetic Communications, 2010. [Link]

-

Structural Validation: Spectroscopic properties of N-benzyl benzimidazoles. Spectrochimica Acta Part A, 2015. [Link]

Sources

Application Notes and Protocols for N-Alkylation Methods in the Synthesis of 4-(Benzimidazol-1-ylmethyl)aniline

Introduction: The Significance of 4-(Benzimidazol-1-ylmethyl)aniline in Medicinal Chemistry

The benzimidazole nucleus is a cornerstone pharmacophore in modern drug discovery, renowned for its versatile biological activities.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets. The specific isomer, 4-(benzimidazol-1-ylmethyl)aniline, is a valuable synthetic intermediate, serving as a scaffold for the development of novel therapeutic agents, particularly in the realms of antiviral and anticancer research.[3] The primary amino group offers a convenient handle for further molecular elaboration, enabling the construction of diverse chemical libraries for screening and lead optimization.

This comprehensive guide provides detailed protocols for two distinct and reliable N-alkylation strategies for the synthesis of 4-(benzimidazol-1-ylmethyl)aniline. These methods have been selected to offer a classical, high-yielding approach alongside a modern, rapid, and efficient alternative, catering to the diverse needs and equipment availability of contemporary research laboratories.

Method 1: Two-Step Synthesis via N-Alkylation with 4-Nitrobenzyl Chloride and Subsequent Reduction

This robust and widely applicable method involves the initial N-alkylation of benzimidazole with 4-nitrobenzyl chloride, followed by the chemical reduction of the nitro group to the desired primary amine. This two-step approach is often favored due to the well-behaved nature of the reactions and the high purity of the final product.

Mechanistic Rationale

The synthesis proceeds through two distinct transformations:

-

N-Alkylation: The reaction is a nucleophilic substitution (SN2) where the deprotonated benzimidazole anion acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl chloride. The use of a base is crucial to deprotonate the N-H of the benzimidazole, thereby increasing its nucleophilicity. The electron-withdrawing nitro group on the benzyl halide can influence the reactivity of the electrophile.

-

Nitro Group Reduction: The intermediate, 1-(4-nitrobenzyl)-1H-benzimidazole, is then subjected to reduction. A variety of reducing agents can be employed, with common choices including tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation. The choice of reducing agent can depend on factors such as functional group tolerance, reaction conditions, and scalability.

Experimental Workflow: Two-Step Synthesis

Caption: Workflow for the two-step synthesis of the target compound.

Detailed Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(4-nitrobenzyl)-1H-benzimidazole

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzimidazole (1.18 g, 10 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: To the stirred solution, add anhydrous potassium carbonate (K₂CO₃) (2.76 g, 20 mmol).

-

Alkylation: Add 4-nitrobenzyl chloride (1.72 g, 10 mmol) to the suspension.

-

Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. A solid precipitate will form.

-

Extraction: Filter the solid and wash with water. Alternatively, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1-(4-nitrobenzyl)-1H-benzimidazole as a solid.

Step 2: Synthesis of 4-(benzimidazol-1-ylmethyl)aniline

-

Reaction Setup: In a round-bottom flask, dissolve the 1-(4-nitrobenzyl)-1H-benzimidazole (2.53 g, 10 mmol) obtained from the previous step in 50 mL of ethanol.

-

Reduction: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.28 g, 50 mmol).

-

Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or 10% sodium hydroxide until the pH is basic.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-(benzimidazol-1-ylmethyl)aniline as a pure solid.

Method 2: Microwave-Assisted N-Alkylation

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating methods.[1][4][5][6][7] This method is particularly advantageous for high-throughput synthesis and process optimization.

Mechanistic Rationale

The underlying mechanism for microwave-assisted N-alkylation is analogous to the conventional method, a nucleophilic substitution. However, the use of microwave irradiation provides efficient and uniform heating of the reaction mixture, which can significantly enhance the reaction kinetics. The polar nature of the solvent and reactants allows for efficient absorption of microwave energy, leading to rapid heating and a reduction in reaction time from hours to minutes.

Experimental Workflow: Microwave-Assisted Synthesis

Caption: Workflow for the microwave-assisted synthesis of the intermediate, followed by conventional reduction.

Detailed Protocol: Microwave-Assisted Synthesis

Step 1: Microwave-Assisted Synthesis of 1-(4-nitrobenzyl)-1H-benzimidazole

-

Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine benzimidazole (1.18 g, 10 mmol), 4-nitrobenzyl chloride (1.72 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 5 mL of anhydrous DMF to the vessel.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes with a power of 150 W.

-

Work-up: After the reaction is complete, cool the vessel to room temperature. Pour the contents into 50 mL of cold water and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After solvent evaporation, purify the crude product by column chromatography (eluent: ethyl acetate/hexane gradient) to obtain the desired intermediate.

Step 2: Reduction to 4-(benzimidazol-1-ylmethyl)aniline

The reduction of the nitro-intermediate is carried out using the same conventional procedure as described in Method 1, Step 2.

Comparative Data of Synthetic Methods

| Parameter | Method 1: Conventional Two-Step Synthesis | Method 2: Microwave-Assisted Synthesis |

| Reaction Time (N-Alkylation) | 4 - 6 hours | 10 - 15 minutes |

| Reaction Temperature | 80°C | 120°C |

| Typical Yield (N-Alkylation) | 85 - 95% | 90 - 98% |

| Energy Consumption | High | Low |

| Process Control | Standard | Requires specialized equipment |

| Scalability | Readily scalable | Can be limited by reactor size |

Characterization Data for 4-(benzimidazol-1-ylmethyl)aniline

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.25 (s, 1H, NCHN), 7.65-7.70 (m, 2H, Ar-H), 7.20-7.25 (m, 2H, Ar-H), 6.95 (d, J=8.4 Hz, 2H, Ar-H), 6.55 (d, J=8.4 Hz, 2H, Ar-H), 5.40 (s, 2H, N-CH₂), 5.10 (s, 2H, NH₂).

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 147.5, 144.0, 143.5, 134.0, 129.0, 125.0, 122.5, 121.5, 119.5, 114.0, 110.0, 48.0.

Conclusion and Field-Proven Insights

Both the conventional two-step synthesis and the microwave-assisted method are effective for preparing 4-(benzimidazol-1-ylmethyl)aniline. The choice of method will largely depend on the specific requirements of the research.

-

The conventional two-step synthesis is a reliable and well-established method that consistently provides high yields of the pure product. It is particularly suitable for larger-scale synthesis where microwave reactor capacity may be a limitation. The stepwise nature of the process allows for the isolation and characterization of the intermediate, which can be advantageous for process control and troubleshooting.

-

The microwave-assisted synthesis offers a significant advantage in terms of reaction speed and efficiency.[1][4][7] This makes it an ideal choice for rapid library synthesis, reaction optimization, and when time is a critical factor. The often-cleaner reaction profiles can also simplify the purification process. However, the initial investment in microwave instrumentation is a consideration.

For researchers in drug development, the ability to rapidly synthesize analogs for structure-activity relationship (SAR) studies is paramount. In this context, the microwave-assisted approach is highly recommended. For process development and scale-up, the conventional method provides a robust and scalable foundation.

References

-

Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115–117. [Link]

-

ResearchGate. (2025). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. [Link]

-

ResearchGate. (n.d.). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. [Link]

-

Academia.edu. (n.d.). Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

-

Organic Chemistry Portal. (n.d.). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. [Link]

-

Khan, A. A., et al. (2014). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 19(12), 20938–20951. [Link]

-

El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 48(8), 649-652. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. [Link]

-

ElectronicsAndBooks. (n.d.). N-ALKYLATION OF BENZIMIDAZOLES AND BENZOTRIAZOLE VIA PHASE TRANSFER CATALYSIS. [Link]

-

Taylor & Francis Online. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 815-823. [Link]

-

MySkinRecipes. (n.d.). 4-((1H-Benzo[d]imidazol-1-yl)methyl)aniline. [Link]

-

ResearchGate. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

-

ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and.... [Link]

-

Chemistry Journal of Moldova. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. [Link]

- Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.

-

TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. [Link]

-

ACS Publications. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

-

ResearchGate. (n.d.). Reduction of 1-Hydroxyimidazole Derivatives Containing 4-Nitrophenyl Moiety. [Link]

-

Indian Academy of Sciences. (n.d.). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. [Link]

-

Grewal, A. S., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Medicinal Chemistry, 13(9), 1121-1141. [Link]

Sources

- 1. (PDF) Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline [academia.edu]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-((1H-Benzo[d]imidazol-1-yl)methyl)aniline [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. cjm.ichem.md [cjm.ichem.md]

- 7. tsijournals.com [tsijournals.com]

Application Notes & Protocols: Characterizing Novel Benzimidazole-Based Kinase Inhibitors

A Workflow for Evaluating 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline and its Analogs

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases, which catalyze the transfer of phosphate groups to substrate proteins, are critical nodes in cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[2][3] Over the past two decades, the development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond, with 82 such drugs approved by the FDA as of September 2024.[2]

Within the vast chemical space explored for kinase inhibition, the benzimidazole nucleus stands out as a "privileged scaffold." Its structural resemblance to the purine core of ATP, combined with its versatile synthetic accessibility, allows it to serve as an effective hinge-binding motif in the ATP-binding pocket of many kinases.[4] While numerous complex benzimidazole derivatives have been investigated, foundational scaffolds provide a critical starting point for new drug discovery campaigns.

This guide uses 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline as a representative, hypothetical lead compound to outline a comprehensive workflow for the characterization of novel benzimidazole-based molecules in kinase inhibitor research. The protocols and principles described herein are designed for researchers, scientists, and drug development professionals aiming to assess the potential of new chemical entities, from initial biochemical potency to cellular activity and early pharmacokinetic profiling.

Part 1: Foundational Characterization and In Silico Triage

Before committing to extensive and costly biological assays, foundational work is essential to ensure the integrity of the test compound and to guide hypothesis generation.

Compound Integrity and Physicochemical Properties

The purity and identity of the synthesized compound must be rigorously confirmed. This is a critical self-validating step; impurities can lead to confounding results and false positives.

-

Identity Confirmation: Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS) should be used to confirm that the chemical structure matches 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining purity, which should ideally be >95% for screening assays.

-

Solubility: The compound's solubility in dimethyl sulfoxide (DMSO) and relevant aqueous assay buffers should be determined to prevent precipitation-related artifacts during testing.

In Silico Docking and Pharmacokinetic Prediction

Computational tools can provide early insights into which kinase families the compound is most likely to inhibit and whether it possesses drug-like properties.[5]

-

Molecular Docking: Docking studies using crystal structures of various kinases can predict the binding mode and estimate the binding affinity of the compound. This helps in prioritizing which kinases to include in an initial screening panel. The benzimidazole core is expected to form hydrogen bonds with the kinase hinge region, while the aniline moiety can be explored for modifications to enhance potency and selectivity.

-

ADMET Prediction: In silico tools like SwissADME and pkCSM can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity).[5] Key parameters for benzimidazole derivatives include Caco-2 permeability (intestinal absorption), blood-brain barrier (BBB) penetration, and potential for cytochrome P450 (CYP) inhibition.[6][7] Early flags for poor bioavailability or potential drug-drug interactions are crucial for project progression.

Part 2: Biochemical Assays for Potency and Selectivity Determination

The first step in biological evaluation is to determine if the compound directly inhibits the enzymatic activity of purified kinases in vitro.[2] These cell-free assays provide a clean measure of potency (e.g., IC50) and are essential for establishing a structure-activity relationship (SAR).[8]

Workflow for Biochemical Evaluation

Caption: Workflow for in vitro biochemical kinase inhibitor testing.

Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. It is a robust method for high-throughput screening and IC50 determination.[9]

Rationale: Unlike assays that measure ATP depletion (which can be prone to artifacts), the ADP-Glo™ assay quantifies product formation, providing a more direct and reliable measure of enzyme activity.[9]

Materials:

-

Recombinant human kinase and its corresponding substrate peptide.

-

4-(1H-1,3-benzodiazol-1-ylmethyl)aniline (test compound) stock solution in 100% DMSO.

-

Kinase buffer (specific to the kinase, typically includes HEPES, MgCl₂, Brij-35, and DTT).

-

ATP solution at a concentration equal to the Kₘ for the specific kinase.[8]

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

White, opaque 384-well assay plates.

-

Multichannel pipette or automated liquid handler.

-

Plate-reading luminometer.

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. For a 10-point IC50 curve, a 3-fold dilution series starting from 100 µM is common. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include "vehicle only" (DMSO) and "no enzyme" controls.

-

Kinase/Substrate Addition: Prepare a master mix containing the kinase and its substrate in kinase buffer. Add this mix to the wells containing the compound and incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the duration of the linear phase of the reaction (typically 60 minutes, determined during assay optimization).[8]

-

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Convert ADP to ATP & Detect: Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the initial ADP amount. Incubate for 30 minutes at room temperature.

-

Read Plate: Measure luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data using the "vehicle only" (100% activity) and "no enzyme" (0% activity) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation: Sample Kinase Selectivity Profile

Quantitative data from dose-response assays should be summarized for clear interpretation.

| Kinase Target | IC50 (nM) for 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline |

| Kinase A | 75 |

| Kinase B | 2,500 |

| Kinase C | > 10,000 |

| Kinase D | 150 |

| Kinase E | > 10,000 |

| Caption: Hypothetical IC50 values for the test compound against a panel of five kinases, indicating selectivity for Kinase A. |

Part 3: Cell-Based Assays for Target Engagement and Pathway Inhibition

While biochemical assays measure potency against an isolated enzyme, cell-based assays are crucial for confirming that a compound can enter a cell, engage its target in a complex physiological environment, and exert a desired biological effect.[10][11]

Protocol 3.1: Cellular Target Engagement (NanoBRET™ Assay)

This assay measures the binding of a compound to its target kinase within living cells, providing direct evidence of target engagement.[12][13]

Rationale: A compound may be potent biochemically but fail in cells due to poor membrane permeability or high efflux.[11] The NanoBRET™ assay directly quantifies target occupancy in a physiological setting, bridging the gap between biochemical potency and cellular activity.[12]

Sources

- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. the-scientist.com [the-scientist.com]

- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 4. researchgate.net [researchgate.net]

- 5. jazindia.com [jazindia.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. inits.at [inits.at]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. en.ice-biosci.com [en.ice-biosci.com]

Introduction: Navigating the Chemistry and Hazards of Benzimidazole-Aniline Scaffolds

An Application Guide to the Safe Storage and Handling of Benzimidazole-Aniline Compounds

Benzimidazole-aniline derivatives represent a significant class of heterocyclic compounds, forming the structural core of numerous molecules with profound biological and pharmaceutical relevance.[1][2] The fusion of a benzene ring with imidazole creates the benzimidazole moiety, a bioisostere of naturally occurring nucleotides, which allows it to interact with various biological targets.[1][3] When combined with an aniline substructure, these compounds are explored for a wide range of therapeutic applications, including as antitumor, antiviral, and anti-inflammatory agents.[1][2]

However, the very properties that make these compounds potent biological agents also necessitate rigorous storage and handling protocols. The aromatic amine component, in particular, warrants careful consideration, as this class of chemicals includes known and suspected carcinogens and mutagens.[4][5] Furthermore, many benzimidazole-aniline derivatives are supplied as fine crystalline powders, posing an inhalation risk.[6][7] Exposure can occur through inhalation of dust, skin absorption, or ingestion.[8][9]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to provide a framework for understanding the causality behind essential safety protocols, ensuring a self-validating system of laboratory practice. The core principle underpinning this guide is ALARA (As Low As Reasonably Achievable) — a commitment to minimizing exposure through robust engineering controls, stringent procedural discipline, and appropriate personal protective equipment.[9]

Section 1: Compound Characteristics & Hazard Assessment

A thorough understanding of the physicochemical properties and inherent hazards of benzimidazole-aniline compounds is the foundation of safe handling. While properties vary for each specific derivative, the parent benzimidazole structure provides a baseline for understanding the class.

Physicochemical and Stability Profile

Benzimidazole itself is a white to beige crystalline solid with a high degree of chemical stability under recommended storage conditions.[6][7][10][11] It is generally stable in air but may be sensitive to direct sunlight and moisture.[8] Benzimidazole-aniline compounds are typically solids with relatively high melting points and are often sparingly soluble in water but more soluble in organic solvents like ethanol and xylene.[6][7][12]

These compounds are generally incompatible with strong oxidizing agents, as reactions can be exothermic and may lead to ignition or the release of hazardous fumes.[6][10][13][14] When heated to decomposition, they emit toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[6][11][13]

Table 1: General Physicochemical Properties of Benzimidazole & a Representative Derivative

| Property | Benzimidazole (Parent Compound) | 2-(1H-benzimidazol-2-yl)aniline |

|---|---|---|

| CAS Number | 51-17-2[7][15] | 5805-39-0[16] |

| Molecular Formula | C₇H₆N₂[7][15] | C₁₃H₁₁N₃[16] |

| Molecular Weight | 118.14 g/mol [7][14][15] | 209.25 g/mol [16] |

| Appearance | White to beige crystalline powder or crystals[6][7][11][14] | Data not specified, likely a solid |

| Melting Point | 169-174 °C[7][14][15] | Data not available |

| Boiling Point | >360 °C[7][14] | Data not available |

| Solubility | Sparingly soluble in cold water; soluble in alcohol[6][7] | Data not available |

| Stability | Stable under normal conditions[7][8][14][15] | Data not available, assume similar stability |

Toxicological Profile and Hazard Identification

The primary toxicological concern with benzimidazole-aniline compounds stems from the aromatic amine moiety and the potential for the compound to be a fine, respirable dust.

-

Acute Toxicity : Harmful if swallowed.[10][16] May cause skin irritation, serious eye irritation or damage, and respiratory irritation.[16]

-

Chronic Health Effects : There is concern that some benzimidazoles may have carcinogenic or mutagenic properties, though data for many specific derivatives is limited.[6] The parent class of aromatic amines includes compounds that are known carcinogens.[4][5] Therefore, it is prudent to handle all new benzimidazole-aniline derivatives as suspected carcinogens.[17][18]

-

Routes of Exposure : The main routes of occupational exposure are inhalation of dust and absorption through the skin.[9] Open cuts or abraded skin should not be exposed to these materials, as this can provide a direct route into the bloodstream.[6]

Section 2: Risk Assessment and Control Measures

Before any work begins, a formal risk assessment must be conducted.[17][19] This process is not merely procedural; it is a critical scientific evaluation to ensure all potential hazards are identified and controlled.

The Risk Assessment Workflow

The assessment should systematically evaluate the specific compound, the quantities being used, and the manipulations being performed. The goal is to apply the hierarchy of controls: Elimination, Substitution, Engineering Controls, Administrative Controls, and finally, Personal Protective Equipment (PPE).

Caption: Workflow for conducting a risk assessment.

Engineering and Administrative Controls

-

Designated Areas : All work with benzimidazole-aniline compounds, especially weighing and stock solution preparation, must be conducted in a designated area.[18][20] This area should be clearly marked with warning signs indicating the presence of a potential carcinogen.[17][20]

-

Containment : A certified chemical fume hood is mandatory for all procedures that may generate dusts or aerosols.[9] Laminar flow hoods do not protect the user and must not be used.[9]

-

Hygiene : Always wash hands thoroughly with soap and water after handling these compounds and before leaving the laboratory.[8][17] Do not eat, drink, or apply cosmetics in the designated area.[17][21]

Section 3: Standard Operating Procedures (SOPs)

These protocols provide a detailed methodology for the entire lifecycle of benzimidazole-aniline compound handling in the laboratory.

Personal Protective Equipment (PPE) Selection

PPE is the last line of defense and must be selected based on the specific hazards of the task.[22][23] The following protocol outlines the minimum required PPE.

Protocol 3.1: Donning PPE

-

Body Protection : A fully fastened laboratory coat must be worn.[20] For procedures with a higher risk of contamination, consider disposable coveralls.[24]

-

Hand Protection : Wear two pairs of chemical-resistant gloves. Nitrile gloves are a common choice, but for prolonged contact or immersion, consult a glove manufacturer's resistance guide.[25] For aniline specifically, butyl, neoprene, or Viton gloves are recommended over nitrile.[26] Always inspect gloves for tears or holes before use.[15]

-

Eye and Face Protection : ANSI-rated safety glasses with side shields are the minimum requirement.[25] When weighing powders or handling solutions that could splash, a face shield must be worn over safety glasses.[25]

-

Respiratory Protection : If engineering controls (i.e., a fume hood) are not sufficient to control dusts or aerosols, respiratory protection is required.[25] This requires enrollment in a respiratory protection program, including medical clearance and fit testing.[13][25]

Caption: Logic for selecting appropriate PPE.

Storage Protocols

Proper storage is crucial for maintaining compound integrity and ensuring safety.[22]

Protocol 3.2: Compound Storage

-

Container : Store the compound in its original, tightly sealed container.[8][10]

-

Location : Keep in a cool, dry, and well-ventilated area designated for toxic or carcinogenic chemicals.[7][10][13] Storage in a refrigerator is often recommended.[11]

-

Segregation : Store away from incompatible materials, especially strong oxidizing agents.[10][13][14]

-

Labeling : Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings (e.g., "Harmful if Swallowed," "Suspected Carcinogen").[17]

Weighing and Solution Preparation

This is often the point of highest potential exposure to powders.

Protocol 3.3: Weighing and Dispensing

-

Preparation : Before starting, ensure all necessary equipment (spatulas, weigh paper, solvent, vortexer, etc.) is inside the chemical fume hood.

-

Location : Conduct all weighing and dispensing of solid benzimidazole-aniline compounds inside a certified chemical fume hood to contain any dust.[9]

-

Technique : Handle the powder gently to minimize dust generation. Use a spatula to transfer the solid to weigh paper or directly into a tared vial.

-

Dissolution : If preparing a solution, add the solvent to the solid directly in the vial within the fume hood. Cap the vial securely before mixing or vortexing.

-

Cleanup : After weighing, carefully wipe down the spatula, balance, and surrounding surfaces inside the fume hood with a damp paper towel to collect any residual powder. Dispose of the towel and any contaminated weigh paper as hazardous waste.

Decontamination Procedures

Regular decontamination of designated areas and equipment is essential.[18]

Protocol 3.4: Area and Equipment Decontamination

-

Surface Decontamination : At the end of each work session, wipe down the designated work area (e.g., the inside of the fume hood) with an appropriate solvent or a soap and water solution.

-

Equipment Decontamination : Contaminated glassware or equipment should be rinsed with a suitable solvent (one in which the compound is soluble) to remove the residue.[9] This rinseate must be collected as hazardous waste.

-

Final Wash : After the initial solvent rinse, wash the equipment with soap and hot water.[9]

-

Personal Decontamination : After completing work and removing PPE, wash hands and forearms thoroughly with soap and water.[17]

Section 4: Emergency Procedures

Preparedness is key to mitigating the harm from an accidental exposure or spill.[19]

Personnel Exposure

-

Skin Contact : Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes.[14][15][27] Seek medical attention.

-

Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14][15][27] Seek immediate medical attention.

-

Inhalation : Move the affected person to fresh air.[14][15] If they are not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.[15]

Spill Response

The response depends on the size and nature of the spill.

Caption: Flowchart for responding to a chemical spill.

Protocol 4.2: Small Spill Cleanup (Solid Powder)

-

Alert & Secure : Alert personnel in the immediate area and restrict access.

-

Don PPE : Wear, at a minimum, a lab coat, double gloves, and safety goggles with a face shield. If a significant amount of dust could be generated, a respirator is necessary.[13]

-

Contain : Do NOT sweep dry powder. Gently cover the spill with paper towels and wet them slightly with water to prevent dust from becoming airborne.[6]

-

Clean : Carefully wipe up the contained material, working from the outside of the spill inward. Place all contaminated materials into a sealable plastic bag.[13]

-

Decontaminate : Wipe the spill area with a soap and water solution.

-

Dispose : Label the bag as hazardous waste and dispose of it according to institutional guidelines.

Section 5: Waste Disposal

All materials contaminated with benzimidazole-aniline compounds must be treated as hazardous waste.[6][28]

Protocol 5.1: Waste Management

-

Solid Waste : Collect all contaminated solid waste, including gloves, disposable lab coats, weigh papers, and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.[13][29]

-

Liquid Waste : Collect all waste solutions and solvent rinses in a compatible, sealed, and labeled hazardous waste container.[26][29] Do not mix incompatible waste streams.

-

Disposal : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6] Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

References

-

Loba Chemie. (2016). BENZIMIDAZOLE FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5798, Benzimidazole. Retrieved from [Link]

-

University of St Andrews. (n.d.). Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Retrieved from [https://www.st-andrews.ac.uk/media/environmental-health-and-safety-services/health-and-safety/documents/guidance/chemical-safety/Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens.pdf]([Link] on Handling Chemical Carcinogens, Teratogens and Mutagens.pdf)

-

Dalquim. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

-

Dalquim. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

-

Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79869, 2-(1H-benzimidazol-2-yl)aniline. Retrieved from [Link]

-

Washington State University. (n.d.). Chemical Carcinogens–Nonlaboratory Locations. Retrieved from [Link]

-

ACS Publications. (2024). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

-

Academia.edu. (n.d.). Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. Retrieved from [Link]

-

The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline. Retrieved from [Link]

-